![molecular formula C16H22N2O3S B4020411 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B4020411.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide
Description
Synthesis Analysis
The synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide involves complex organic synthesis techniques. The literature describes similar compounds' synthesis through multi-step reactions, involving key steps such as N-acylation, N-alkylation, and the introduction of the methylthio group. For example, the synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides, varying in substituents, demonstrates the complexity and versatility of synthetic routes for such compounds (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide can be examined through techniques such as X-ray crystallography and NMR spectroscopy. Compounds with similar structures have been studied, revealing detailed molecular geometries and confirming the presence of functional groups through spectroscopic data. The twisted, tetra-substituted pyrrolidine ring and various substituents exemplify the complexity of such molecules (Pedroso et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide may include functional group transformations, such as acetylation, methylation, and sulfuration. The compound’s reactivity can be influenced by its functional groups, leading to diverse chemical behavior under various conditions. The synthesis and alkylation reactions of related compounds provide insights into the chemical reactivity and potential transformations (Krivokolysko et al., 2001).
Physical Properties Analysis
The physical properties of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide, such as melting point, solubility, and crystal structure, are critical for its handling and application in chemical research. These properties can be deduced from similar compounds, indicating the influence of substituents on the compound's physical behavior and stability (Ahankar et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for understanding N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide’s behavior in various environments. Studies on related compounds highlight the importance of functional groups and molecular structure in determining chemical properties and reactivity patterns (Mahata et al., 2003).
properties
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-21-14-5-3-12(4-6-14)7-8-18-10-13(9-16(18)20)17-15(19)11-22-2/h3-6,13H,7-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZYVXOTMNZQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)CSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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